N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride
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Overview
Description
N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a benzamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of 4-(aminomethyl)cyclohexylamine. This can be achieved through the reduction of 4-(cyanomethyl)cyclohexane using hydrogen in the presence of a suitable catalyst like palladium on carbon.
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Benzamide Formation: : The next step is the acylation of the cyclohexylamine intermediate with 5-chloro-2-propan-2-ylbenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the benzamide linkage.
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Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under strong oxidative conditions.
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Reduction: : Reduction reactions can target the benzamide moiety, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The chloro group on the benzene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays and structural biology studies.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving dysregulated protein interactions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminomethyl)cyclohexyl]benzamide
- 5-Chloro-2-propan-2-ylbenzamide
- N-[4-(Aminomethyl)cyclohexyl]-2-methylbenzamide
Uniqueness
N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride is unique due to the combination of its cyclohexyl ring, aminomethyl group, and chloro-substituted benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide; hydrochloride, also known as a cyclohexyl-substituted benzamide derivative, has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a cyclohexyl group, an aminomethyl substituent, and a chloro group on the benzamide core. The molecular formula is C15H22ClN2O, with a molecular weight of approximately 284.80 g/mol. This structural composition is essential for its biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of human adenovirus (HAdV). In particular, derivatives of this compound have shown significant antiviral activity:
- Inhibition of HAdV : A series of novel substituted benzamides were tested against HAdV, with some derivatives exhibiting sub-micromolar IC50 values. For instance, one derivative demonstrated an IC50 of 0.27 μM and a selectivity index (SI) greater than 100, indicating high potency and low cytotoxicity compared to standard antiviral agents like niclosamide .
- Mechanism of Action : Preliminary mechanistic studies suggest that these compounds may interfere with the viral DNA replication process. For example, compound derivatives inhibited HAdV DNA replication significantly, with one derivative showing more than 99% inhibition of viral DNA accessibility to the nucleus .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives possess moderate to high potency against various cancer cell lines. For instance, studies on benzamide derivatives have shown promising results in inhibiting RET kinase activity, which is implicated in several cancers .
- Case Studies : In clinical settings, compounds similar to N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide have been administered to patients with varying degrees of success in tumor reduction and survival rates. A notable case included patients who exhibited prolonged survival following treatment with benzamide derivatives .
Summary of Biological Activities
Activity | IC50 (μM) | Selectivity Index | Mechanism |
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Antiviral (HAdV) | 0.27 | >100 | Inhibits viral DNA replication |
Anticancer | Varies | Moderate to High | Inhibits RET kinase activity |
Properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-11(2)15-8-5-13(18)9-16(15)17(21)20-14-6-3-12(10-19)4-7-14;/h5,8-9,11-12,14H,3-4,6-7,10,19H2,1-2H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKTCWBTZOJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)C(=O)NC2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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